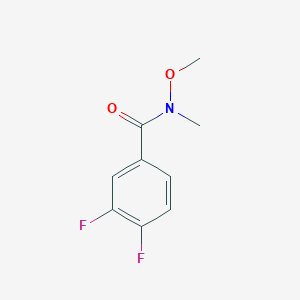

3,4-Difluoro-N-methoxy-N-methylbenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to 3,4-Difluoro-N-methoxy-N-methylbenzamide often involves catalyzed reactions that enable the introduction of difluoroalkyl groups into the molecular framework. A notable method involves the rhodium(III)-catalyzed reaction of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones, demonstrating an efficient route for the synthesis of fluorinated indanone derivatives through sp2 C–H activation followed by a Claisen condensation reaction (Chaudhary et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, reveals the significance of intermolecular interactions in determining molecular geometry. Studies have shown that crystal packing and dimerization can influence the rotational conformation of aromatic rings, although their effect on bond lengths and angles might be minor. This is established through single crystal X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-methoxy-N-methylbenzamides has been explored in various contexts, highlighting the potential for diverse chemical transformations. For example, Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation demonstrate the versatility of these compounds in forming complex molecular structures under acid-controlled conditions (Xu et al., 2018).

Physical Properties Analysis

Investigations into compounds similar to 3,4-Difluoro-N-methoxy-N-methylbenzamide, such as 2-hydroxybenzamide and 2-methoxybenzamide, reveal insights into their physical properties. Studies focusing on gas-phase electron diffraction and theoretical calculations have provided evidence of intramolecular hydrogen bonding, which plays a crucial role in stabilizing the molecular structure and affecting its physical properties (Aarset et al., 2013).

Chemical Properties Analysis

The chemical properties of N-methoxy-N-methylbenzamides can be significantly influenced by the presence of fluorine atoms. For instance, the synthesis of difluoroalkyl-substituted heteroarenes from N-methoxyazinium salts and difluorocarbene highlights the impact of fluorine on the reactivity and properties of these compounds. This method demonstrates the potential for C2-selective synthesis, offering insights into the chemical behavior of fluorinated benzamides (Trifonov & Dilman, 2021).

Aplicaciones Científicas De Investigación

Rh(III)-Catalyzed Synthesis

A study by Xie et al. (2021) describes the use of a rhodium(III)-catalyzed system to synthesize 3,4-dihydroisoquinolin-1(2H)-ones by coupling N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate. The synthesis protocol operates smoothly under mild conditions, indicating that 3,4-Difluoro-N-methoxy-N-methylbenzamide could be a valuable intermediate in the synthesis of complex organic molecules (Xie et al., 2021).

Radioligand Development for Sigma-2 Receptors

Xu et al. (2005) developed benzamide analogues, specifically N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) and its analogs, as radioligands for sigma-2 receptors. The study illustrates the potential of such compounds in radioligand development for sigma-2 receptor imaging, suggesting a role for 3,4-Difluoro-N-methoxy-N-methylbenzamide derivatives in diagnostic imaging (Xu et al., 2005).

Synthesis of Radiotracers for Alzheimer's Disease

Gao et al. (2018) synthesized CK1 inhibitors labeled with carbon-11 for potential PET radiotracers to image Alzheimer's disease. The complex synthesis of these compounds, involving 3,4-Difluoro-N-methoxy-N-methylbenzamide derivatives, underscores the compound's utility in the development of novel diagnostic tools for neurodegenerative diseases (Gao et al., 2018).

Molecular Recognition and Cavitand Formation

Choi et al. (2005) studied benzimidazole cavitand and its selective recognition towards 4-methylbenzamide over 4-methylanilide. This research indicates the potential for using 3,4-Difluoro-N-methoxy-N-methylbenzamide in molecular recognition systems, contributing to the development of selective sensors or separation systems (Choi et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

3,4-difluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVLMFYILRWQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596980 | |

| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-N-methoxy-N-methylbenzamide | |

CAS RN |

188345-25-7 | |

| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)